![molecular formula C21H25N3O5S2 B2484332 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 361159-69-5](/img/structure/B2484332.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMS-986142 and is a selective inhibitor of the TYK2 enzyme. The TYK2 enzyme is involved in the regulation of the immune system and is a potential target for the treatment of several autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
High-Energy and High-Safety Lithium Metal Batteries
This compound has been used in the development of high-energy and high-safety lithium metal batteries . A linear functionalized solvent, bis(2-methoxyethyl) carbonate (BMC), was conceived by intramolecularly hybridizing ethers and carbonates . The integration of the electron-donating ether group with the electron-withdrawing carbonate group can rationalize the charge distribution, imparting BMC with notable oxidative/reductive stability and relatively weak solvation ability . This makes it suitable for safe high-energy lithium metal batteries .
Antibacterial Activity
The compound has shown significant biological activity with a potency comparable to the standard drug Streptomycin . It has been evaluated for its in vitro antibacterial activity against Gram-positive (Enterococcus, Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Salmonella, Klebsiella and Escherichia coli) bacteria .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound . These studies are crucial in understanding the interaction between the compound and its target protein, which can provide insights into the mechanism of action of the compound .
Pharmacokinetic Properties
The compound’s pharmacokinetic properties such as absorption, distribution, metabolic, excretion and toxicity (ADMET) have been predicted through in silico method . This information is crucial in drug development process as it helps in understanding the behavior of the compound in the body .
Molecular Properties and TOPKAT Analysis
The compound’s molecular properties and TOPKAT analysis have been predicted through in silico method . This analysis provides information about the compound’s toxicity, mutagenicity, skin sensitization, and other important properties .
Synthesis of Novel Pyrazole/1,2,4-oxadiazole Conjugate Ester Derivatives
The compound has been used in the synthesis of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives . These derivatives have shown significant biological activity .
Eigenschaften
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-15-4-9-18-19(14-15)30-21(22-18)23-20(25)16-5-7-17(8-6-16)31(26,27)24(10-12-28-2)11-13-29-3/h4-9,14H,10-13H2,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBPQTCXFYXRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.